

# 2-Iodo-2,3-dimethylbutane CAS number 594-59-2

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## Compound of Interest

Compound Name: **2-Iodo-2,3-dimethylbutane**

Cat. No.: **B3344076**

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An In-depth Technical Guide to **2-Iodo-2,3-dimethylbutane** (CAS 594-59-2)

## Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of **2-Iodo-2,3-dimethylbutane**, a tertiary alkyl halide of significant interest in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into its synthesis, physicochemical properties, characteristic reactivity, and potential applications, grounding all claims in established chemical principles and authoritative sources.

## Introduction and Strategic Importance

**2-Iodo-2,3-dimethylbutane** (IUPAC name: **2-iodo-2,3-dimethylbutane**) is a halogenated aliphatic hydrocarbon.<sup>[1][2]</sup> As a tertiary alkyl iodide, its chemical behavior is dominated by the steric hindrance around the carbon-iodine bond and the exceptional stability of the corresponding tertiary carbocation intermediate. This structure makes it an excellent substrate for studying unimolecular substitution (SN1) and elimination (E1) reactions.<sup>[3][4]</sup>

While alkyl halides are fundamental building blocks in synthesis, tertiary halides like **2-Iodo-2,3-dimethylbutane** are particularly valuable for constructing quaternary carbon centers—a common motif in complex natural products and pharmaceutical agents.<sup>[5][6]</sup> Although often perceived as reactive intermediates, the strategic incorporation of sterically hindered alkyl halides into molecular scaffolds is an emerging area in medicinal chemistry, challenging the misconception of their inherent instability and highlighting their potential to enhance bioactivity through steric and electronic effects.<sup>[7][8]</sup>

## Physicochemical and Spectroscopic Profile

A clear understanding of a compound's physical and spectral properties is foundational to its application. The key identifiers and properties for **2-Iodo-2,3-dimethylbutane** are summarized below.

**Table 1: Core Physicochemical Properties**

Property	Value	Source
CAS Number	594-59-2	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[9]</a>
Molecular Formula	C <sub>6</sub> H <sub>13</sub> I	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	212.07 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
IUPAC Name	2-iodo-2,3-dimethylbutane	<a href="#">[1]</a> <a href="#">[2]</a>
Synonyms	2,3-Dimethyl-2-iodobutane	<a href="#">[1]</a> <a href="#">[2]</a>
Canonical SMILES	CC(C)C(C)(C)I	<a href="#">[1]</a>
InChIKey	PRNFUXYRTWHXNG- UHFFFAOYSA-N	<a href="#">[2]</a>

**Table 2: Spectroscopic Data Interpretation**

Spectroscopy	Expected Features
<sup>1</sup> H NMR	The proton NMR spectrum is expected to be relatively simple. The isopropyl methine proton (-CH) would appear as a multiplet, while the three methyl groups (-CH <sub>3</sub> ) would likely present as distinct singlets and doublets, with integrations corresponding to the number of protons.
<sup>13</sup> C NMR	The carbon spectrum would show distinct signals for the quaternary carbon bonded to iodine, the tertiary carbon of the isopropyl group, and the different methyl carbons. The signal for the carbon attached to the iodine would be shifted significantly downfield.
Mass Spec (EI)	Electron ionization mass spectrometry data is available, which would show the molecular ion peak (M <sup>+</sup> ) and characteristic fragmentation patterns, including the loss of the iodine atom (M-127) and subsequent alkyl fragments. <a href="#">[2]</a> <a href="#">[10]</a>
Infrared (IR)	The IR spectrum would be dominated by C-H stretching and bending vibrations for the alkyl groups. The C-I stretch is typically weak and occurs at a low frequency (around 500-600 cm <sup>-1</sup> ), often making it difficult to observe. <a href="#">[1]</a>

## Synthesis and Purification

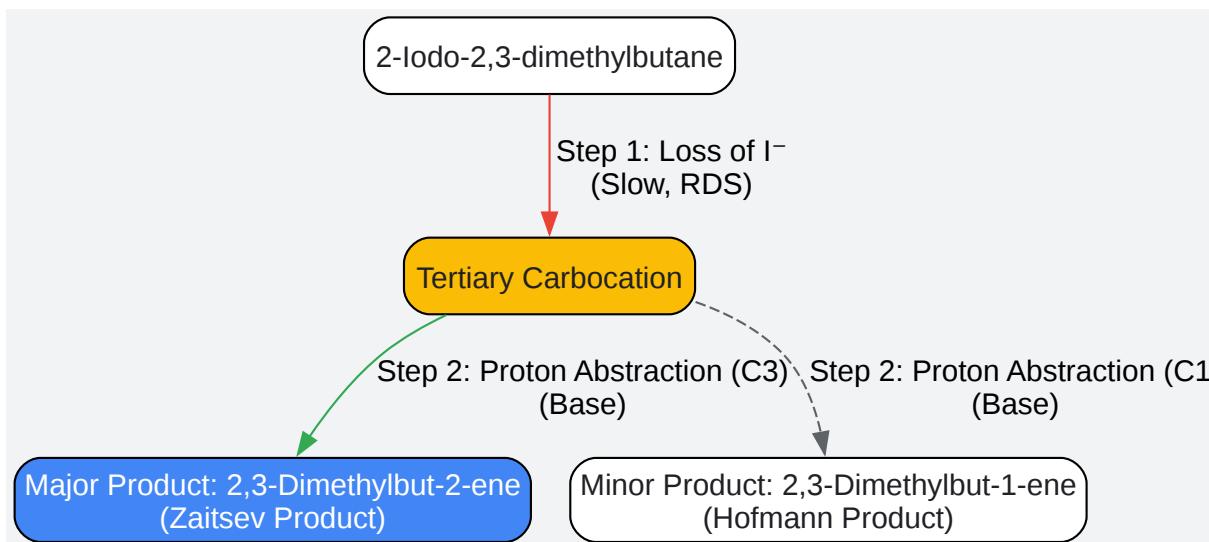
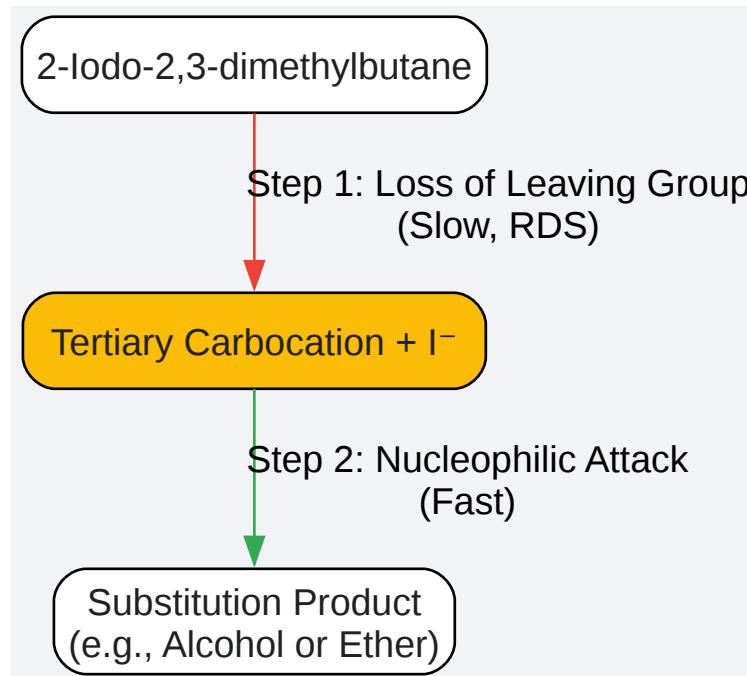
The preparation of **2-Iodo-2,3-dimethylbutane** is a classic example of electrophilic addition to an alkene that proceeds via a carbocation rearrangement—a critical concept in mechanistic organic chemistry.

## Synthesis via Hydrohalogenation with Carbocation Rearrangement

The most illustrative synthesis involves the reaction of 3,3-dimethylbut-1-ene with hydrogen iodide (HI). The mechanism favors the formation of **2-Iodo-2,3-dimethylbutane** over the direct addition product (1-iodo-3,3-dimethylbutane) due to the enhanced stability of the rearranged tertiary carbocation.[\[11\]](#)[\[12\]](#)

Mechanism Workflow:

- Protonation: The alkene's  $\pi$ -bond acts as a nucleophile, attacking the proton of HI. This follows Markovnikov's rule, forming the more stable secondary carbocation.
- 1,2-Hydride/Alkyl Shift: The initially formed secondary carbocation undergoes a rapid 1,2-methyl shift. A methyl group from the adjacent quaternary carbon migrates to the positively charged secondary carbon.
- Cation Stabilization: This rearrangement results in a more stable tertiary carbocation. The thermodynamic driving force for this step is the increased stability afforded by the additional alkyl substituents on the charged carbon.
- Nucleophilic Attack: The iodide ion ( $I^-$ ), a competent nucleophile, attacks the tertiary carbocation to form the final product.



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